molecular formula C26H22N2O5S2 B2392398 methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 396724-92-8

methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2392398
CAS No.: 396724-92-8
M. Wt: 506.59
InChI Key: XVZOUIIWFDIAAT-UHFFFAOYSA-N
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Description

Methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate is a structurally complex small molecule featuring a thiophene core substituted with a phenyl group at position 5 and a methyl carboxylate ester at position 2. The benzamido group at position 3 contains a 4-(N-methyl-N-phenylsulfamoyl) substituent, introducing both sulfonamide and aromatic functionalities.

The molecule’s key structural elements include:

  • Sulfamoyl group: The N-methyl-N-phenylsulfamoyl moiety enhances steric bulk and may influence solubility and hydrogen-bonding capabilities.
  • Carboxylate ester: The methyl ester at position 2 provides a polarizable group, affecting bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S2/c1-28(20-11-7-4-8-12-20)35(31,32)21-15-13-19(14-16-21)25(29)27-22-17-23(18-9-5-3-6-10-18)34-24(22)26(30)33-2/h3-17H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZOUIIWFDIAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Triazole Derivatives ()

Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share sulfonylbenzene and aromatic substituents but replace the thiophene core with a triazole ring. Key differences include:

  • Core heterocycle : Triazoles (three nitrogen atoms) exhibit greater electronegativity than thiophenes, altering electronic properties and reactivity.
  • Tautomerism : Compounds 7–9 exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the target compound’s sulfamoyl group lacks tautomeric behavior.

Benzamide-Triazine Derivatives ()

Compounds 51–55 (e.g., 4-benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamides) feature sulfamoylbenzamide groups linked to triazine rings. Comparisons include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃ in 51–55 ) lower melting points (237–279°C) compared to electron-donating groups (e.g., OCH₃) . The target compound’s phenyl and methyl groups may similarly modulate thermal stability.
  • Functional groups : Both classes contain sulfonamide/sulfamoyl motifs, but 51–55 integrate chlorinated benzene and triazine rings, which enhance hydrophobicity and steric hindrance relative to the thiophene core.

Physicochemical Properties

Table 1: Key Data for Structural Analogues

Compound Class Core Structure Key Functional Groups Melting Point (°C) IR Bands (cm⁻¹) Reference
Target Compound Thiophene Sulfamoyl, carboxylate ester Not reported Not available
Triazoles (7–9) 1,2,4-Triazole Sulfonyl, thione Not reported νC=S: 1247–1255; νNH: 3278–3414
Benzamide-Triazines (51–55) Benzamide-Triazine Sulfamoyl, chloro, benzylthio 237–279 Not detailed
  • IR Spectroscopy : The target compound’s carboxylate ester would exhibit νC=O at ~1700–1750 cm⁻¹, distinct from triazoles’ thione bands.
  • Hydrogen Bonding: The sulfamoyl group (N-methyl-N-phenyl) lacks H-bond donors, contrasting with triazoles’ NH groups (νNH at 3278–3414 cm⁻¹) .

Biological Activity

Methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate (CAS Number: 397288-60-7) is a complex organic compound characterized by its unique structural features, including a thiophene ring, a sulfonamide moiety, and a benzamido group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

Molecular Formula : C24H20N2O5S2
Molecular Weight : 480.55 g/mol
Purity : Typically around 95%

Structural Features

The compound consists of:

  • A thiophene ring , which is known for its role in various pharmacological activities.
  • A sulfamoyl group , often associated with antibacterial and antifungal properties.
  • A benzamido group , which can influence the compound's interaction with biological targets.

Table of Properties

PropertyValue
Molecular FormulaC24H20N2O5S2
Molecular Weight480.55 g/mol
Purity~95%

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and leading to therapeutic effects.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For example, studies on related sulfonamide derivatives have shown promising results in reducing inflammation in animal models.
  • Anticancer Properties : The thiophene moiety has been linked to anticancer activity. A study demonstrated that derivatives of thiophene compounds could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications for this compound.
  • Antibacterial Effects : The presence of the sulfonamide group is noteworthy as it is known for its antibacterial properties. Compounds with similar functionalities have been shown to inhibit bacterial growth effectively.

Comparative Analysis

To better understand the potential of this compound, it can be compared with other compounds possessing similar functional groups:

Compound NameBiological Activity
N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiopheneAnticancer, Anti-inflammatory
N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiopheneAntibacterial, Anticancer

Q & A

Q. What are the critical steps in synthesizing methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves:

  • Thiophene core preparation : Starting with a substituted thiophene scaffold, often via cyclization or condensation reactions.
  • Functionalization : Introducing the sulfamoyl benzamido group through amide coupling (e.g., using carbodiimide catalysts) and sulfonylation steps.
  • Esterification : Finalizing the methyl ester group under acidic or basic conditions. Optimization includes solvent selection (e.g., DMF for solubility), temperature control (60–80°C for amide coupling), and catalyst use (triethylamine for deprotonation) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., sulfamoyl protons at δ 3.0–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. How do the functional groups (e.g., sulfamoyl, benzamido) influence the compound’s reactivity?

  • The sulfamoyl group enhances electrophilicity, enabling nucleophilic substitution or hydrogen bonding with biological targets.
  • The benzamido moiety facilitates π-π stacking interactions, critical for binding to aromatic residues in enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate results.
  • Structural analysis : X-ray crystallography or molecular docking to identify binding modes and explain variability (e.g., conflicting IC₅₀ values due to assay pH differences) .
  • Example : Discrepancies in cytotoxicity might arise from differential cell membrane permeability, addressed via logP measurements .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Prodrug modification : Replace the methyl ester with a hydrolyzable group (e.g., ethyl ester) to enhance solubility.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve metabolic stability .
  • Table 1 : Substituent effects on logP and bioavailability:
SubstituentlogPBioavailability (%)
-F (para)2.165
-Cl (para)2.852
-OCH₃1.678
Data derived from analogs in .

Q. How does the compound’s environmental fate impact toxicity studies?

  • Degradation pathways : Hydrolysis of the ester group generates carboxylic acid derivatives, which are less lipophilic but may persist in aqueous environments.
  • Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays to assess acute/chronic effects.
  • Analytical monitoring : LC-MS/MS to track degradation products in simulated environmental matrices .

Methodological Guidance

Q. What computational tools are recommended for predicting SAR (structure-activity relationships)?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER to model protein-ligand interactions (e.g., binding to kinase domains).
  • QSAR models : Utilize descriptors like Hammett constants (σ) for substituent electronic effects .

Q. How should researchers design controls for biological assays involving this compound?

  • Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays).
  • Solvent controls : Match DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .

Data Contradiction Analysis

Q. Why might the same compound exhibit varying inhibitory activity in enzymatic vs. cell-based assays?

  • Membrane permeability : Poor cellular uptake despite high enzymatic affinity. Address via logD optimization (target logD ~2–3).
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

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